molecular formula C8H5N3O3 B3276173 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid CAS No. 63612-26-0

4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid

Cat. No.: B3276173
CAS No.: 63612-26-0
M. Wt: 191.14 g/mol
InChI Key: PYFIMFHSGWSSSP-UHFFFAOYSA-N
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Description

4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyridine, triazine, and carboxylic acid. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazine ring. The final step involves oxidation to introduce the keto group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Conversion of the keto group to a hydroxyl group or other reduced forms.

    Substitution: Replacement of hydrogen atoms or functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid ethyl ester: A closely related compound with an ethyl ester group instead of a carboxylic acid group.

    4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxamide: Another derivative with an amide group.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-oxopyrido[2,1-c][1,2,4]triazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-6(8(13)14)10-9-5-3-1-2-4-11(5)7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIMFHSGWSSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
Reactant of Route 2
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
Reactant of Route 3
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
Reactant of Route 5
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid
Reactant of Route 6
4-oxo-4H-pyrido(2,1-c)(1,2,4)triazine-3-carboxylic acid

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